molecular formula C17H20N2O5S2 B11364944 Diethyl 3-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}thiophene-2,4-dicarboxylate

Diethyl 3-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}thiophene-2,4-dicarboxylate

Cat. No.: B11364944
M. Wt: 396.5 g/mol
InChI Key: FUOMCMUUGSRIHB-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}thiophene-2,4-dicarboxylate is a complex organic compound that features a thiazole ring, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the thiophene ring and the subsequent addition of functional groups. Common reagents used in these reactions include thioamides, acyl chlorides, and diethyl esters. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Mechanism of Action

The mechanism of action of Diethyl 3-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}thiophene-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiazole and thiophene rings allow it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 3-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}thiophene-2,4-dicarboxylate is unique due to its combination of thiazole and thiophene rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C17H20N2O5S2

Molecular Weight

396.5 g/mol

IUPAC Name

diethyl 3-methyl-5-[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C17H20N2O5S2/c1-5-23-16(21)13-9(3)14(17(22)24-6-2)26-15(13)19-12(20)7-11-8-25-10(4)18-11/h8H,5-7H2,1-4H3,(H,19,20)

InChI Key

FUOMCMUUGSRIHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CC2=CSC(=N2)C

Origin of Product

United States

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